molecular formula C5H4N4O6 B11220407 (2,4-dinitro-1H-imidazol-1-yl)acetic acid

(2,4-dinitro-1H-imidazol-1-yl)acetic acid

Cat. No.: B11220407
M. Wt: 216.11 g/mol
InChI Key: CPLLKYYCHRCUEM-UHFFFAOYSA-N
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Description

2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)ACETIC ACID is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of two nitro groups at positions 2 and 4 on the imidazole ring, and an acetic acid moiety attached to the nitrogen atom at position 1.

Preparation Methods

The synthesis of 2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)ACETIC ACID typically involves the nitration of imidazole derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of imidazole with nitric acid to introduce the nitro groups, followed by the reaction with chloroacetic acid to form the acetic acid moiety. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent substitution reactions.

Chemical Reactions Analysis

2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)ACETIC ACID involves its interaction with specific molecular targets in biological systems. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The imidazole ring can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

2-(2,4-DINITRO-1H-IMIDAZOL-1-YL)ACETIC ACID can be compared with other imidazole derivatives such as:

    2-(1H-1,2,4-Triazole-1-yl)acetic acid: Similar in structure but contains a triazole ring instead of an imidazole ring.

    2-(2-Nitroimidazol-1-yl)acetic acid: Contains only one nitro group, leading to different chemical and biological properties.

    (2,4-DINITRO-IMIDAZOL-1-YL)-ACETIC ACID ETHYL ESTER: An ester derivative with different solubility and reactivity properties.

Properties

Molecular Formula

C5H4N4O6

Molecular Weight

216.11 g/mol

IUPAC Name

2-(2,4-dinitroimidazol-1-yl)acetic acid

InChI

InChI=1S/C5H4N4O6/c10-4(11)2-7-1-3(8(12)13)6-5(7)9(14)15/h1H,2H2,(H,10,11)

InChI Key

CPLLKYYCHRCUEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N1CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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